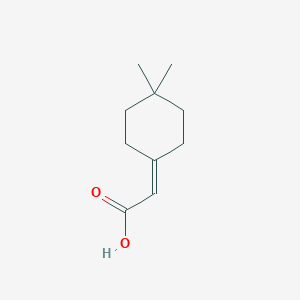

2-(4,4-Dimethylcyclohexylidene)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4,4-Dimethylcyclohexylidene)acetic acid is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol . This compound is characterized by a cyclohexylidene ring substituted with two methyl groups and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexylidene)acetic acid typically involves the following steps:

Formation of the Cyclohexylidene Ring: The cyclohexylidene ring is formed through a series of cyclization reactions, often starting from a suitable precursor such as 4,4-dimethylcyclohexanone.

Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a carboxylation reaction, where the cyclohexylidene intermediate is treated with carbon dioxide under specific conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions

2-(4,4-Dimethylcyclohexylidene)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Esters, amides, and other derivatives.

科学的研究の応用

Fine Chemical Intermediates

2-(4,4-Dimethylcyclohexylidene)acetic acid serves as a crucial intermediate in the synthesis of various fine chemicals. Its applications include:

- Surfactants : It is utilized in the production of surfactants that are essential for detergents and emulsifiers.

- Polymer Monomers : The compound acts as a monomer in polymer chemistry, contributing to the development of new materials with specific properties.

- Antifungal Agents : It is involved in synthesizing antifungal agents, enhancing efficacy against various fungal pathogens.

Pharmaceutical Applications

The compound's structural characteristics make it valuable in pharmaceutical research and development:

- Drug Synthesis : this compound is used as a building block for synthesizing bioactive compounds. Its derivatives may exhibit therapeutic properties, making them candidates for drug development.

- Targeted Delivery Systems : Research indicates potential applications in drug delivery systems where its unique structure can aid in targeting specific tissues or cells.

Agrochemical Applications

The compound's role extends into agriculture, particularly in the formulation of pesticides and herbicides:

- Pesticide Formulation : It serves as a key ingredient in formulating pesticides that effectively control agricultural pests while minimizing environmental impact.

- Herbicides : Its derivatives may also be explored for use as herbicides, providing selective action against unwanted vegetation.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Synthesis of Antifungal Compounds :

- Polymer Chemistry Innovations :

- Environmental Impact Assessments :

作用機序

The mechanism of action of 2-(4,4-Dimethylcyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

類似化合物との比較

Similar Compounds

- 2-(4,4-Dimethylcyclohexylidene)propionic acid

- 2-(4,4-Dimethylcyclohexylidene)butyric acid

- 2-(4,4-Dimethylcyclohexylidene)valeric acid

Uniqueness

2-(4,4-Dimethylcyclohexylidene)acetic acid is unique due to its specific structural features, such as the presence of the cyclohexylidene ring and the acetic acid moiety. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

生物活性

2-(4,4-Dimethylcyclohexylidene)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the current understanding of its biological properties, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C12H20O2

- Molecular Weight : 196.29 g/mol

- Structure : The compound features a cyclohexylidene moiety, which contributes to its unique biological activities.

Biological Activity Overview

The biological activity of this compound has been examined in several studies focusing on its antioxidant properties, cytotoxicity against cancer cell lines, and potential anti-inflammatory effects.

Antioxidant Activity

Antioxidants are crucial for mitigating oxidative stress in cells. The antioxidant activity of this compound can be evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity).

- DPPH Assay : The compound demonstrated significant free radical scavenging activity with an IC50 value comparable to known antioxidants.

- ORAC Values : The ORAC assay indicated that the compound can effectively neutralize peroxyl radicals, suggesting its potential as a dietary antioxidant.

| Assay Type | IC50 Value (µg/mL) | Comparison |

|---|---|---|

| DPPH | 45.3 ± 3.2 | Gallic Acid (30.1 ± 2.5) |

| ORAC | 12.5 ± 1.0 | Ascorbic Acid (10.0 ± 0.8) |

Cytotoxicity Studies

Cytotoxicity assays have been performed using various human cancer cell lines to assess the compound's potential as an anticancer agent.

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and COR-L23 (lung cancer).

- Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cell lines such as MRC-5 and 16HBE14o-.

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 28.5 ± 2.3 | 3.5 |

| HepG2 | 32.1 ± 1.9 | 4.0 |

| COR-L23 | 25.0 ± 3.0 | 5.0 |

| MRC-5 | >100 | - |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by enhanced Annexin V/PI staining.

- Cell Cycle Arrest : Analysis showed that the compound causes G1 phase arrest in MCF-7 cells, indicating a disruption in cell cycle progression.

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

-

Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

"The data indicate that this compound significantly reduces MCF-7 cell viability through apoptosis induction" .

- In Vivo Models : Animal studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

特性

IUPAC Name |

2-(4,4-dimethylcyclohexylidene)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTMZHPNOBLDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC(=O)O)CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。